molecular formula C7H5ClN2O2S B13208878 5-Chloro-2-cyanobenzenesulfonamide

5-Chloro-2-cyanobenzenesulfonamide

Cat. No.: B13208878
M. Wt: 216.65 g/mol
InChI Key: WRLACKZDIZSPNI-UHFFFAOYSA-N
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Description

5-Chloro-2-cyanobenzenesulfonamide is an organic compound with the molecular formula C7H5ClN2O2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the 5-position and a cyano group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyanobenzenesulfonamide typically involves the chlorination of 2-cyanobenzenesulfonamide. One common method includes the reaction of 2-cyanobenzenesulfonamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and purity of the product while minimizing the formation of by-products. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyanobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products Formed

Scientific Research Applications

5-Chloro-2-cyanobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyanobenzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-cyanobenzenesulfonamide: Similar structure but with different substitution pattern.

    5-Chloro-2-aminobenzenesulfonamide: Reduction product of 5-Chloro-2-cyanobenzenesulfonamide.

    5-Chloro-2-hydroxybenzenesulfonamide: Hydroxyl derivative with different chemical properties

Uniqueness

This compound is unique due to the presence of both a cyano group and a chlorine atom on the benzene ring, which imparts distinct reactivity and potential biological activity.

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

5-chloro-2-cyanobenzenesulfonamide

InChI

InChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-3H,(H2,10,11,12)

InChI Key

WRLACKZDIZSPNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)C#N

Origin of Product

United States

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